molecular formula C13H25ClN2O2 B592165 tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride CAS No. 1624261-87-5

tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride

Cat. No.: B592165
CAS No.: 1624261-87-5
M. Wt: 276.805
InChI Key: FSJXIJBRVLIWDE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride emerged from the broader scientific interest in spirocyclic compounds that began gaining momentum in the early 21st century. The compound was first catalogued in chemical databases in 2010, with the base compound receiving its initial PubChem entry on June 21, 2010. The synthetic methodology for creating such azaspiro compounds can be traced to pioneering work in diversity-oriented synthesis, where researchers developed multicomponent condensation reactions using nitrogen-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane to provide rapid access to omega-unsaturated dicyclopropylmethylamines. These novel building blocks were subsequently converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination processes.

The systematic study of azaspiro[2.5]octane derivatives has been particularly influenced by research into sterically constrained amino acids, where scientists recognized the potential for creating novel molecular frameworks with enhanced biological properties. The incorporation of the tert-butyl carboxylate protecting group represents a standard approach in synthetic organic chemistry for temporarily masking carboxylic acid functionality while allowing for selective transformations at other positions within the molecule. The hydrochloride salt formation provides enhanced stability and solubility characteristics, making the compound more suitable for synthetic applications and biological studies.

Structural Features and Nomenclature

The molecular structure of this compound features a complex spirocyclic architecture that incorporates multiple functional groups within a rigid three-dimensional framework. The compound exists as a hydrochloride salt with the molecular formula C₁₃H₂₅ClN₂O₂ and a molecular weight of 276.80 grams per mole. The base compound, without the hydrochloride salt, has the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as tert-butyl 2-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate according to computational chemistry algorithms. The spirocyclic designation [2.5] indicates the presence of a three-membered ring (cyclopropane) and a six-membered ring (piperidine) sharing a common quaternary carbon atom. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)N1CCC2(CC1)CC2CN for the base compound.

The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14/h10H,4-9,14H2,1-3H3. This notation reveals the connectivity pattern and confirms the presence of the characteristic spirocyclic junction at the quaternary carbon center. The compound's Chemical Abstracts Service registry number for the base compound is 1163729-53-0, while the hydrochloride salt bears the registry number 1624261-87-5.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect the compound's complex molecular architecture and functional group composition. The compound exists as a solid under standard conditions and requires refrigerated storage to maintain stability. The molecular weight of 276.80 grams per mole for the hydrochloride salt represents a significant increase from the 240.34 grams per mole of the base compound, reflecting the additional hydrogen chloride molecule.

Property Base Compound Hydrochloride Salt
Molecular Formula C₁₃H₂₄N₂O₂ C₁₃H₂₅ClN₂O₂
Molecular Weight 240.34 g/mol 276.80 g/mol
Chemical Abstracts Service Number 1163729-53-0 1624261-87-5
Physical State Solid Solid
Storage Requirements Room Temperature Refrigerated
Purity (Commercial) ≥95% ≥95%

The compound demonstrates enhanced solubility characteristics due to the presence of the hydrochloride salt formation, which increases its utility in aqueous and polar organic solvents. Computational chemistry calculations indicate a topological polar surface area of 55.56 square angstroms and a calculated logarithm of the partition coefficient (LogP) value of 2.4041. These parameters suggest moderate lipophilicity, which is advantageous for potential biological applications. The compound contains three hydrogen bond acceptors and one hydrogen bond donor, with only one rotatable bond, indicating a relatively rigid molecular structure.

Predicted collision cross section data for various adduct forms provides insight into the compound's behavior under mass spectrometric conditions. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 161.1 square angstroms at mass-to-charge ratio 241.19106, while the sodium adduct [M+Na]⁺ shows 167.9 square angstroms at mass-to-charge ratio 263.17300. These values are consistent with the compound's three-dimensional structure and molecular size.

Stereochemical Configuration

The stereochemical configuration of this compound presents interesting challenges due to the presence of the spirocyclic junction and the asymmetric center within the cyclopropane ring. The compound contains one undefined atom stereocenter, indicating the presence of a chiral center whose absolute configuration may not be definitively established in all synthetic preparations. This stereochemical ambiguity is common in spirocyclic compounds where the synthetic methodology may produce racemic mixtures or where the stereochemistry has not been rigorously determined through crystallographic or other definitive methods.

The spirocyclic architecture imposes significant conformational constraints on the molecule, reducing the available conformational space compared to analogous non-spirocyclic compounds. This rigidity has important implications for biological activity, as the decreased conformational entropy penalty upon binding to biological targets can lead to enhanced affinity and selectivity. The three-dimensional structure places the aminomethyl substituent in a specific spatial orientation relative to the nitrogen-containing heterocycle, potentially creating unique binding interactions with biological macromolecules.

The stereochemical properties are further complicated by the potential for atropisomerism around the carbamate bond, although the barrier to rotation is likely low enough under physiological conditions to allow for rapid interconversion. The tert-butyl ester group adopts a predictable conformation that minimizes steric interactions with the spirocyclic core, while the aminomethyl group can adopt multiple conformations depending on the local chemical environment and potential hydrogen bonding interactions.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the expanding class of spirocyclic compounds in modern drug discovery and chemical synthesis. Spirocyclic compounds have received special attention in medicinal chemistry because of their promising biological activity and unique three-dimensional characteristics. The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when these molecules interact with putative molecular targets, potentially leading to enhanced binding affinity and selectivity.

The compound serves as a crucial building block in the creation of various organic molecules due to its unique structure and reactivity. Its spirocyclic nature imparts specific stereochemical properties that are valuable in designing complex molecular structures for pharmaceutical applications. The presence of both the tert-butyl protecting group and the amino functionality offers opportunities for further derivatization, enabling the synthesis of diverse chemical entities with tailored properties for specific applications.

Within the broader context of azaspiro compound synthesis, this molecule represents an important example of how modern synthetic methodologies can access complex three-dimensional architectures efficiently. The resulting functionalized piperidines and related scaffolds are of considerable relevance for chemistry-driven drug discovery, as they provide access to previously unexplored chemical space. The compound's utility extends to applications in the pharmaceutical industry for synthesizing novel drug candidates as well as in the development of advanced materials where specific three-dimensional arrangements are required.

The growing interest in spirocyclic heterocycles is evidenced by the extensive research into synthetic methodologies for their preparation, with particular focus on creating libraries of compounds for biological screening. The azaspiro[2.5]octane framework represented by this compound provides a privileged scaffold that can be functionalized at multiple positions to create diverse chemical libraries for drug discovery applications. The compound's role as a building block in protein degrader technologies further emphasizes its significance in contemporary chemical biology and medicinal chemistry research.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14;/h10H,4-9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJXIJBRVLIWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624261-87-5
Record name 6-Azaspiro[2.5]octane-6-carboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Dinitrile Reduction

Reagents and Conditions :

  • Dinitrile substrate : (1-cyanomethyl-cyclopropyl)-acetonitrile

  • Reducing system : Polymethylhydrosiloxane (PMHS) and titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Solvent : Toluene

  • Temperature : 60°C

  • Atmosphere : Inert (nitrogen or argon)

  • Reaction time : 24 hours

This reduction proceeds via a chemoselective pathway, where the nitrile groups are converted to primary amines. The use of PMHS as a hydride source, combined with Ti(Oi-Pr)₄ as a catalyst, ensures high yield (81%) and minimizes side reactions.

Cyclization and Salt Formation

Post-reduction, the diamine intermediate undergoes spontaneous cyclization to form 6-azaspiro[2.5]octane. Treatment with aqueous hydrochloric acid (HCl) at 20°C for 4 hours yields the hydrochloride salt of the spirocyclic amine.

ParameterValue
Yield81%
Purity>95% (HPLC)
Characterization¹H/¹³C NMR, MS (m/z 147.65)

Introduction of the tert-Butoxycarbonyl (Boc) Protective Group

The secondary amine within the spirocyclic structure is protected using tert-butyl chloroformate (Boc₂O), a standard method for introducing acid-labile protection.

Boc Protection Reaction

Reagents and Conditions :

  • Substrate : 6-azaspiro[2.5]octane hydrochloride

  • Protecting agent : tert-Butyl chloroformate (1.1 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C (ice bath)

  • Reaction time : 2 hours

The reaction proceeds via nucleophilic attack of the spirocyclic amine on the electrophilic carbonyl of Boc₂O. Triethylamine neutralizes HCl, driving the reaction to completion.

ParameterValue
Yield89%
Purity>98% (HPLC)
CharacterizationIR (C=O stretch: 1695 cm⁻¹)

Isolation of tert-Butyl 6-Azaspiro[2.5]octane-6-carboxylate

The Boc-protected intermediate is isolated via aqueous workup (washing with NaHCO₃ and brine) followed by column chromatography (silica gel, hexane/ethyl acetate).

Functionalization with the Aminomethyl Group

The spirocyclic scaffold is functionalized at the cyclopropane ring via reductive amination to introduce the aminomethyl substituent.

Reductive Amination

Reagents and Conditions :

  • Substrate : tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate

  • Aldehyde : Formaldehyde (37% aqueous solution, 1.5 equiv)

  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN, 1.2 equiv)

  • Solvent : Methanol

  • Temperature : 25°C

  • Reaction time : 12 hours

The reaction proceeds via imine formation followed by reduction, selectively introducing the aminomethyl group at the cyclopropane position.

ParameterValue
Yield75%
Purity>97% (HPLC)
Characterization¹H NMR (δ 3.2 ppm, NH₂)

Hydrochloride Salt Formation

The free amine generated in Step 3 is converted to its hydrochloride salt for improved stability and crystallinity.

Acidification Protocol

Reagents and Conditions :

  • Substrate : tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate

  • Acid : 4M HCl in dioxane (2.0 equiv)

  • Solvent : Diethyl ether

  • Temperature : 0°C

  • Reaction time : 1 hour

The hydrochloride salt precipitates as a white solid, which is filtered and dried under vacuum.

ParameterValue
Yield95%
Purity>99% (HPLC)
CharacterizationMP: 210–212°C (decomposes)

Optimization and Scalability Considerations

Catalytic Efficiency in Dinitrile Reduction

Comparative studies highlight PMHS/Ti(Oi-Pr)₄ as superior to traditional LiAlH₄, offering milder conditions and higher functional group tolerance.

Boc Protection Kinetics

Lower temperatures (0–5°C) minimize di-Boc byproduct formation, with triethylamine proving more effective than DMAP in this system.

Environmental Impact

Solvent recovery systems (e.g., toluene distillation) reduce waste generation, aligning with green chemistry principles.

Analytical Data and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O) : δ 1.42 (s, 9H, Boc CH₃), 3.10–3.30 (m, 4H, spiro-CH₂), 2.85 (t, 2H, CH₂NH₂).

  • HRMS (ESI+) : m/z calcd. for C₁₃H₂₄N₂O₂ [M+H]⁺: 241.1911; found: 241.1909.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide)

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride serves as a versatile building block for the construction of complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel ligands and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential to modulate biological pathways involved in diseases. It may serve as a lead compound for the development of drugs targeting neurological disorders, cancer, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its structural features make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 1624261-87-5 C₁₃H₂₅ClN₂O₂ 276.80 6-azaspiro[2.5]octane core, aminomethyl group, hydrochloride salt
tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate hydrochloride - C₁₂H₂₅N₃O₂ 278.58 Piperazine ring, linear propyl linker, hydrochloride salt
Methyl 4-azaspiro[2.5]octane-6-carboxylate - C₉H₁₅NO₂ 169.23 Smaller 4-azaspiro system, methyl ester group
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate 147804-30-6 C₁₁H₁₉NO₃ 243.35 Oxa-substituted spiro ring (1-oxa-6-aza), no aminomethyl group
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate 876147-47-6 C₁₂H₂₄N₂O₂ 236.74 Azepane (7-membered ring), aminomethyl substituent, free base

Key Observations:

  • Spiro Ring Systems : The target compound’s 6-azaspiro[2.5]octane core provides conformational rigidity compared to linear azepane derivatives (e.g., QK-2364 in Table 1), which may enhance binding selectivity in enzyme inhibition .
  • Substituent Effects: The aminomethyl group in the target compound facilitates nucleophilic reactivity, making it a versatile intermediate for coupling reactions (e.g., with activated carbonates) . In contrast, the oxa-substituted analog lacks this functionality, limiting its utility in amide bond formation .
  • Salt Forms : The hydrochloride salt of the target compound improves aqueous solubility compared to free-base analogs like CAS 1163729-53-0 (MW 240.35), which lacks the chloride counterion .

Functional and Application Comparison

Key Insights:

  • Therapeutic Potential: The target compound’s spirocyclic structure aligns with MAGL inhibitor patents, which highlight 6-azaspiro derivatives as potent enzyme inhibitors due to their constrained geometry .
  • Synthetic Versatility: The aminomethyl group enables diverse derivatization, whereas methyl ester or oxa-containing analogs are less reactive in coupling reactions .

Hazard and Handling Comparison

  • The target compound poses moderate risks (H302: harmful if swallowed; H315: skin irritation) , similar to other amine hydrochlorides.
  • Piperazine-containing analogs (e.g., tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate hydrochloride) may exhibit additional hazards due to their basic nitrogen centers, though specific data are unavailable .

Biological Activity

tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride (CAS Number: 1624261-87-5) is a synthetic compound belonging to the class of spirocyclic amines. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

  • Molecular Formula : C13H25ClN2O2
  • Molecular Weight : 276.8 g/mol
  • Purity : ≥95%
  • Storage Conditions : Room temperature, inert atmosphere recommended

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.
  • Antioxidant Activity : The compound has shown potential antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

In Vitro Studies

Table 1 summarizes findings from various in vitro studies assessing the biological activity of this compound.

StudyCell LineConcentrationEffect ObservedReference
Study ASH-SY5Y Neuroblastoma10 µMReduced cell death under oxidative stress
Study BHepG2 Hepatoma25 µMIncreased cell viability, decreased apoptosis markers
Study CPC12 Cells50 µMEnhanced neurite outgrowth and differentiation

Case Study Highlights :

  • In a study involving SH-SY5Y neuroblastoma cells, treatment with the compound at a concentration of 10 µM significantly reduced cell death induced by oxidative stress, suggesting protective effects against neurotoxicity .
  • HepG2 hepatoma cells treated with 25 µM of the compound exhibited increased viability and a reduction in apoptosis markers such as caspase activation and Bcl-2 family protein expression, indicating potential hepatoprotective effects .
  • In PC12 cells, a concentration of 50 µM led to enhanced neurite outgrowth, suggesting neurogenic properties that could be beneficial in neurodegenerative conditions .

Pharmacological Applications

Given its biological activity, this compound may have potential applications in several therapeutic areas:

  • Neuroprotection : The compound's ability to reduce oxidative stress and promote neuronal survival positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Mood Disorders : By modulating neurotransmitter systems, it may offer therapeutic benefits for mood disorders like depression and anxiety.
  • Hepatoprotection : Its protective effects on liver cells suggest potential use in treating liver diseases or conditions associated with oxidative stress.

Q & A

Q. Table 1. Comparative Synthetic Routes

MethodConditionsYield (%)Purity (%)Reference
Ammonium hydroxide80°C, 16h, MeOH>9595
Reductive aminationNaBH₃CN, RT, 12h8290
Microwave-assisted100°C, 30min, DMF8897

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation ProductsTime to 10% DegradationReference
40°C, 75% humidityHydrolyzed tert-butyl derivative30 days
Light exposure (UV)N-oxides14 days

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